molecular formula C16H24N4O2 B2580879 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034445-53-7

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No. B2580879
CAS RN: 2034445-53-7
M. Wt: 304.394
InChI Key: FRNPITKPZOXEFQ-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, TAK-659.

Scientific Research Applications

Antitumor Activity

A novel series of N-aryl-N'-pyrimidin-4-yl ureas, including compounds structurally related to 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, has been optimized to yield potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. Compound NVP-BGJ398, for instance, showed significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3, supporting its potential therapeutic use as a new anticancer agent (Guagnano et al., 2011).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, synthesized from reactions involving pyrimidine derivatives similar to 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, were investigated. These compounds displayed significant activity against Salmonella typhimurium and showed in vitro cytotoxicity against human liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116) cell lines, highlighting the importance of pyrimidine derivatives in the development of new therapeutic agents (El-Sawy et al., 2013).

Pharmacological Screening

Synthesis and pharmacological screening of novel pyrimidine derivatives, structurally related to 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, were conducted, revealing that some compounds exhibited excellent anti-inflammatory activities comparable to the standard drug diclofenac sodium. Additionally, moderate analgesic, cytotoxic, and antitubercular activities were observed, suggesting a wide range of potential therapeutic applications for these compounds (Bhat et al., 2014).

properties

IUPAC Name

1-cyclopentyl-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c21-15(19-12-4-1-2-5-12)20-13-6-8-14(9-7-13)22-16-17-10-3-11-18-16/h3,10-14H,1-2,4-9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNPITKPZOXEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

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